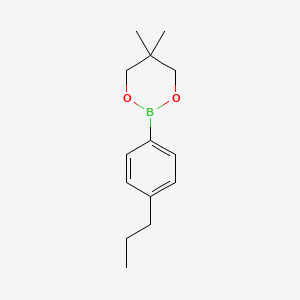

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane is a cyclic boronic ester characterized by a six-membered 1,3,2-dioxaborinane ring system with two methyl groups at the 5,5-positions and a 4-propylphenyl substituent at the 2-position. This compound belongs to a class of organoboron reagents widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and reactivity . The compound’s structure is confirmed by $ ^1H $ and $ ^{13}C $ NMR spectroscopy, with characteristic signals for the dioxaborinane ring and aryl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronic esters with diols. One common method is the condensation reaction between 4-propylphenylboronic acid and 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron center to a borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Organic Synthesis

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane serves as an effective reagent in various organic synthesis reactions:

- Cross-Coupling Reactions : It is utilized in cross-coupling reactions such as the Kumada–Tamao–Corriu reaction, which facilitates the formation of carbon-carbon bonds between aryl and alkenyl halides and organometallic reagents. This is crucial for synthesizing complex organic molecules .

- Synthesis of Allyl Alcohols : The compound has been employed in palladium-catalyzed reactions to synthesize allyl alcohols from allylic acetates .

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Application | Reference |

|---|---|---|

| Cross-Coupling | Aryl-Alkenyl bond formation | |

| Palladium-Catalyzed Reactions | Synthesis of allyl alcohols | |

| Magnesium Boryl Complex Formation | Development of new boryl species |

Materials Science

In materials science, this compound exhibits potential applications due to its unique structural properties:

- Polymer Chemistry : The compound can be utilized as a building block for creating boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

- Optoelectronic Devices : Its boron content may contribute to the development of advanced optoelectronic materials used in devices such as organic light-emitting diodes (OLEDs) and solar cells.

Biological Applications

Recent studies have indicated that derivatives of dioxaborinanes may have biological activity:

- Therapeutic Agents : Research suggests that compounds similar to this compound can enhance the efficacy of certain therapeutic agents by modifying their pharmacokinetic properties .

Table 2: Biological Studies Involving Dioxaborinanes

| Study Focus | Findings | Reference |

|---|---|---|

| Therapeutic Efficacy | Improved delivery of active agents | |

| Biological Activity | Potential anticancer properties |

Case Study 1: Cross-Coupling Efficiency

A study demonstrated that using this compound in the Kumada coupling reaction resulted in higher yields compared to traditional reagents. The efficiency was attributed to its ability to stabilize reactive intermediates during the reaction process .

Case Study 2: Polymer Development

In polymer chemistry research, the incorporation of this compound into polymer matrices led to significant improvements in mechanical strength and thermal resistance. The resultant polymers showed promise for high-performance applications in electronics and aerospace .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and as a molecular probe. The dioxaborinane ring structure also allows for interactions with other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Substituent Position and Reactivity

- 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane : Structural similarity (91%) to the target compound suggests comparable stability and reactivity. However, the lack of methyl groups on the dioxaborinane ring may reduce steric protection, affecting shelf life .

Physicochemical Properties

Thermal Stability and Decomposition

- 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane: Exhibits a molecular weight of 235.04 g/mol and requires storage at 2–8°C under dry conditions.

- 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane : Fluorine substitution lowers the $ \text{p}Ka $ of the boronate, enhancing stability in aqueous conditions. This derivative has a purity ≥95% and a molecular formula of $ \text{C}{12}\text{H}{16}\text{BFO}2 $ .

Spectroscopic Data

- 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane : The thiophene substituent introduces distinct $ ^1H $ NMR signals at δ 6.84–7.26 ppm (aromatic protons), differing from alkyl-substituted analogs .

- 5,5-Dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaborinane: Synthesized under microwave irradiation, this derivative shows unique $ ^{31}P $ NMR shifts due to phosphorus incorporation .

Data Tables

Table 1: Comparative Data for Selected Dioxaborinane Derivatives

Biological Activity

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane is a boron-containing organic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C14H21BO2

- Molecular Weight: 232.13 g/mol

- IUPAC Name: this compound

- Structure: The compound features a six-membered dioxaborinane ring with two oxygen atoms and one boron atom, along with a propylphenyl substituent.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H21BO2 |

| Molecular Weight | 232.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | DMVXUZLIMSBAIZ-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through the boron atom. Boron can form reversible covalent bonds with hydroxyl and amino groups present in biomolecules. This property enables the compound to act as an enzyme inhibitor and a molecular probe for studying boron transport and metabolism in biological systems.

Anticancer Potential

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. For instance, similar dioxaborinanes have shown promise in targeting specific pathways involved in cancer progression .

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

A study explored the enzyme inhibition capabilities of various dioxaborinanes. The findings indicated that modifications to the substituents on the dioxaborinane ring could enhance or diminish inhibitory effects on specific enzymes involved in metabolic pathways . -

Anticancer Activity Assessment:

In vitro tests were conducted to evaluate the anticancer effects of related boron compounds on various cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways . -

Boron Transport Studies:

Research utilizing this compound as a probe demonstrated its utility in studying boron transport mechanisms across cell membranes. This study highlighted the potential for using such compounds in therapeutic applications where boron delivery is critical.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | Moderate anticancer activity |

| 5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | Lower enzyme inhibition compared to target compound |

| 5,5-Dimethyl-2-(4-fluorophenyl)-1,3,2-dioxaborinane | Enhanced cytotoxicity against specific cancer types |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane with high yield?

- Methodological Answer : The synthesis can be optimized using nickel- or ruthenium-based catalysts under inert atmospheres. For example, NiCl₂(1,3-bis(diphenylphosphino)propane) with Zn in toluene at 100°C for 2 hours achieves a 91% yield. Reflux conditions (e.g., 24 hours at 140°C) with RuHCl(CO){P(4-MeO-3,5-Me₂C₆H₂)₃}₃ in acetone also yield 74% . Key variables include catalyst loading, solvent choice (e.g., toluene or THF), and reaction time. Analytical techniques like NMR and HPLC should confirm purity.

Q. How can regioselectivity be controlled during the functionalization of this compound?

- Methodological Answer : Regioselectivity is influenced by catalyst choice and reaction design. For instance, RuH₂(CO){P(3-MeC₆H₄)₃}₃ in acetone at 140°C under sealed-tube conditions promotes regioselective outcomes (70% yield). Steric and electronic effects of substituents on the phenyl ring also play a role. Computational modeling (e.g., DFT) can predict reactive sites, while isotopic labeling experiments validate mechanistic pathways .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is commonly used. For enantioselective derivatives, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) improve resolution. Membrane separation technologies (e.g., nanofiltration) may enhance scalability for high-purity batches .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what factors influence optical purity?

- Methodological Answer : Chiral ligands like (R)-BINAP with rhodium or copper catalysts enable enantioselective coupling. For example, using (R)-2,2'-bis(diphenylphosphanyl)-1,1'-binaphthyl and CuCl in THF at 30°C achieves 89% yield with 40h reaction time. Optical purity (%ee) is sensitive to ligand-metal ratios, solvent polarity, and temperature. Circular dichroism (CD) spectroscopy and chiral HPLC are critical for analysis .

Q. What explains yield discrepancies in cross-coupling reactions involving this borinate ester?

- Methodological Answer : Contradictions in yields (e.g., 56% vs. 91% with Ni catalysts) often stem from competing side reactions (e.g., protodeboronation) or catalyst deactivation. Kinetic studies (e.g., in situ IR monitoring) and mechanistic probes (e.g., radical traps) can identify bottlenecks. Ligand steric bulk and base selection (e.g., K₃PO₄ vs. LiOMe) also modulate reactivity .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and binding energies. For example, AI-driven platforms like COMSOL Multiphysics simulate reaction dynamics under varying conditions (temperature, solvent). Machine learning algorithms trained on reaction databases (e.g., Reaxys) can propose optimal catalyst/ligand combinations .

Q. What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

- Methodological Answer : Stability studies under controlled pH and oxidizing agents (e.g., H₂O₂) reveal degradation pathways. X-ray crystallography and mass spectrometry identify decomposition products. The electron-donating methyl groups on the dioxaborinane ring enhance stability compared to less substituted analogs .

Q. Methodological Design Considerations

Q. How to design experiments to resolve contradictions in literature data on catalytic efficiency?

- Methodological Answer : Systematic Design of Experiments (DoE) with factorial design (e.g., varying catalyst, solvent, temperature) isolates critical variables. Meta-analysis of published protocols identifies overlooked parameters (e.g., moisture sensitivity). Replicating key studies with standardized conditions (e.g., glovebox purity) reduces variability .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Multinuclear NMR (¹¹B, ¹H, ¹³C) confirms structure and boron coordination. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray diffraction provides crystallographic data for steric analysis. For kinetic studies, in situ FTIR or Raman spectroscopy tracks reaction progress .

Q. Theoretical and Framework Integration

Q. How to integrate experimental data into existing theoretical models of boronate ester reactivity?

- Methodological Answer : Correlate experimental kinetics (e.g., Arrhenius plots) with Marcus theory for electron transfer or frontier molecular orbital (FMO) theory. Compare observed regioselectivity with computational predictions of Fukui indices. Publish datasets in open repositories (e.g., Zenodo) for community validation .

Properties

Molecular Formula |

C14H21BO2 |

|---|---|

Molecular Weight |

232.13 g/mol |

IUPAC Name |

5,5-dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane |

InChI |

InChI=1S/C14H21BO2/c1-4-5-12-6-8-13(9-7-12)15-16-10-14(2,3)11-17-15/h6-9H,4-5,10-11H2,1-3H3 |

InChI Key |

DMVXUZLIMSBAIZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.